molecular formula C17H18FN3O2S B6425328 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine CAS No. 2034389-16-5

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine

Cat. No. B6425328
CAS RN: 2034389-16-5
M. Wt: 347.4 g/mol
InChI Key: GXCYYJYLMJKPTD-UHFFFAOYSA-N
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Description

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine, also known as 2-ESB-FP, is a novel fluoropyrimidine compound that has recently been studied for its potential applications in scientific research. 2-ESB-FP is a synthetic compound that is composed of a pyrrolidine core, two benzoyl groups and an ethylsulfanyl group attached to a 5-fluoropyrimidine ring. It has been found to have a variety of biochemical and physiological effects and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for laboratory experiments. For example, it has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer research. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for studies of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, meaning that it is easy to obtain and can be synthesized in a relatively short amount of time. Secondly, its effects have been found to be relatively specific, meaning that it can be used to target certain processes without affecting other processes. However, there are also some limitations to its use in laboratory experiments. For example, its effects have been found to be relatively weak, meaning that it may not be suitable for certain applications. Additionally, its effects may not be reproducible, meaning that it may not be suitable for certain types of experiments.

Future Directions

There are a variety of potential future directions for 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine. Firstly, further research could be conducted to better understand its mechanism of action and its effects on various biological processes. Additionally, further research could be conducted to develop more effective and specific methods of delivery. Additionally, further research could be conducted to develop more effective and specific methods of targeting certain processes. Moreover, further research could be conducted to develop more effective and specific methods of measuring its effects. Finally, further research could be conducted to explore its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has been synthesized in a two-step process. The first step involves the reaction of ethylsulfanylbenzoyl chloride with 3-pyrrolidinol in the presence of a base to form the ethylsulfanylbenzoylpyrrolidinol. The second step involves the reaction of the ethylsulfanylbenzoylpyrrolidinol with 5-fluoropyrimidine in the presence of an acid to form the final product, 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine. The entire synthesis process takes approximately four hours and yields a product with a purity of over 90%.

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYYJYLMJKPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine

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